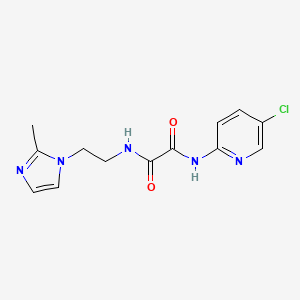

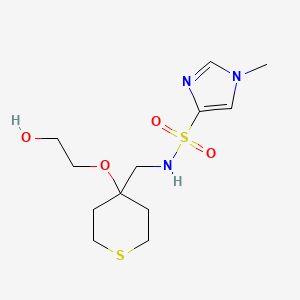

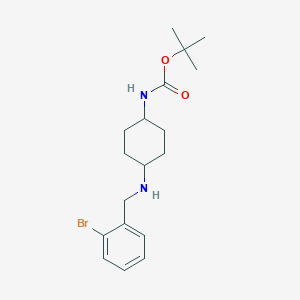

![molecular formula C16H28N2O B2454010 N-[1-(1-adamantyl)ethyl]-N'-propylurea CAS No. 313494-52-9](/img/structure/B2454010.png)

N-[1-(1-adamantyl)ethyl]-N'-propylurea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[1-(1-adamantyl)ethyl]-N’-propylurea” is a chemical compound that is related to adamantane derivatives . Adamantane is an organic compound that can be described as the fusion of three cyclohexane rings . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal .

Molecular Structure Analysis

The molecular structure of “N-[1-(1-adamantyl)ethyl]-N’-propylurea” is related to adamantane. Adamantane molecules can be described as the fusion of three cyclohexane rings . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal .Chemical Reactions Analysis

Adamantane derivatives, including “N-[1-(1-adamantyl)ethyl]-N’-propylurea”, have high reactivity, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . They can undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .科学的研究の応用

Synthesis of Heterocyclic Compounds

- N-[1-(1-adamantyl)ethyl]-N'-propylurea derivatives have been used in synthesizing various heterocyclic compounds, including isoxazole, pyridone, and pyrimidine derivatives, through interactions with different reagents. This showcases its versatility in chemical synthesis (Makarova, Zemtsova, & Moiseev, 2003).

Polymerization Studies

- The compound has been studied in the context of anionic polymerization. For example, the polymerization of N-(1-adamantyl)-N-4-vinylbenzylideneamine, a related compound, highlights the influence of adamantyl groups on polymerization behaviors and thermal properties of polymers (Kang et al., 2015).

Catalysis and Polymerisation

- It plays a role in forming aminopyridinato complexes with zirconium, influencing catalysts for ethylene polymerization. This is pivotal in the chemical industry for the production of polymers (Morton, O'Shaughnessy, & Scott, 2000).

Antimicrobial and Anti-Inflammatory Applications

- Compounds derived from N-[1-(1-adamantyl)ethyl]-N'-propylurea have shown potential in antimicrobial and anti-inflammatory activities. This could pave the way for new drug development (Al-Abdullah et al., 2014).

Pharmaceutical Research

- In pharmaceutical research, adamantyl ureas and diureas, derivatives of the compound , have been studied for their inhibitor potency and metabolic stability. This research is crucial for the development of new medications (Burmistrov et al., 2018).

Host-Guest Chemistry

- The compound has relevance in host-guest chemistry, where it has been used to modify poly(propylene imine) dendrimers, impacting their binding properties with various molecules (Boas et al., 2001).

Ultrasonic Activation in Synthesis

- Its derivatives have been synthesized using ultrasonic activation, offering an innovative approach to chemical synthesis that can be more efficient and environmentally friendly (Moiseev, Ovchinnikov, & Shadrikova, 2011).

Chromatography

- Adamantyl-functionalized polymers, related to N-[1-(1-adamantyl)ethyl]-N'-propylurea, have been used in chromatography to improve the separation and analysis of various compounds, which is critical in both research and industrial applications (Ohyama et al., 2010).

将来の方向性

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . Therefore, the study and development of “N-[1-(1-adamantyl)ethyl]-N’-propylurea” and similar compounds could be a promising direction for future research.

特性

IUPAC Name |

1-[1-(1-adamantyl)ethyl]-3-propylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O/c1-3-4-17-15(19)18-11(2)16-8-12-5-13(9-16)7-14(6-12)10-16/h11-14H,3-10H2,1-2H3,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPOAXYGQRMXOPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)NC(C)C12CC3CC(C1)CC(C3)C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-(Adamantan-1-yl)ethyl]-3-propylurea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

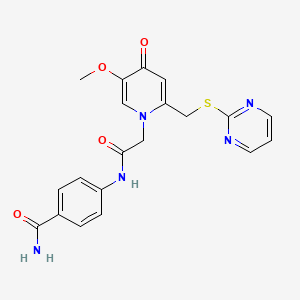

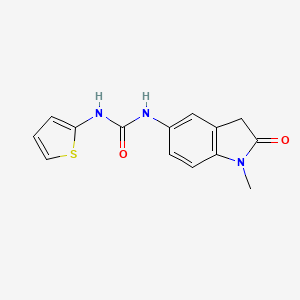

![7-Isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2453927.png)

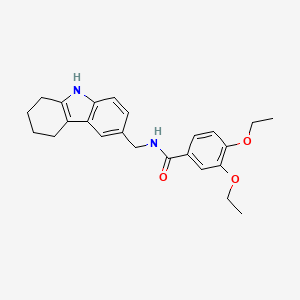

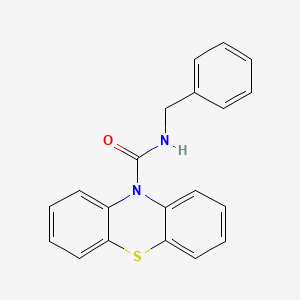

![2-[Methyl-[2-oxo-2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethyl]amino]-5-(trifluoromethyl)benzaldehyde](/img/structure/B2453931.png)

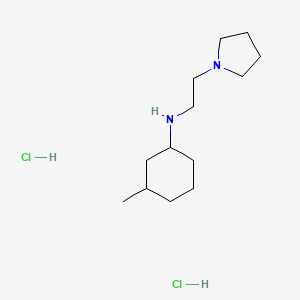

![[4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid](/img/structure/B2453940.png)

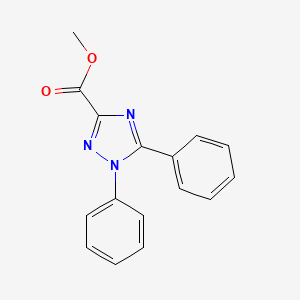

![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-[2-nitro-2-(phenylsulfonyl)vinyl]aniline](/img/structure/B2453943.png)